molecular formula C15H27N3O5 B14461554 L-Leucyl-L-prolyl-L-threonine CAS No. 72273-98-4

L-Leucyl-L-prolyl-L-threonine

Cat. No.: B14461554
CAS No.: 72273-98-4
M. Wt: 329.39 g/mol
InChI Key: PWPBLZXWFXJFHE-RHYQMDGZSA-N
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Description

L-Leucyl-L-prolyl-L-threonine is a tripeptide composed of three amino acids: leucine, proline, and threonine. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Leucyl-L-prolyl-L-threonine can be synthesized using standard peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.

    Coupling: The next amino acid, also protected at the amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-prolyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The threonine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the peptide bonds or side chains.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Various alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the threonine residue may yield a hydroxylated peptide, while substitution reactions can introduce new functional groups into the peptide chain.

Scientific Research Applications

L-Leucyl-L-prolyl-L-threonine has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Leucyl-L-prolyl-L-threonine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with similar amino acid composition but different structural properties.

    L-Leucyl-L-Prolyl: A dipeptide lacking the threonine residue, with distinct biological activities.

Uniqueness

L-Leucyl-L-prolyl-L-threonine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. The presence of threonine introduces additional hydrogen bonding and potential sites for chemical modification, enhancing its versatility in research and applications.

Properties

CAS No.

72273-98-4

Molecular Formula

C15H27N3O5

Molecular Weight

329.39 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C15H27N3O5/c1-8(2)7-10(16)14(21)18-6-4-5-11(18)13(20)17-12(9(3)19)15(22)23/h8-12,19H,4-7,16H2,1-3H3,(H,17,20)(H,22,23)/t9-,10+,11+,12+/m1/s1

InChI Key

PWPBLZXWFXJFHE-RHYQMDGZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)N

Origin of Product

United States

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